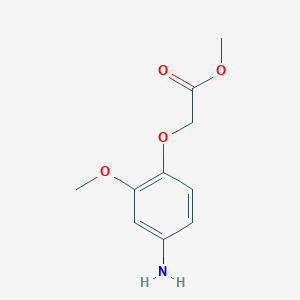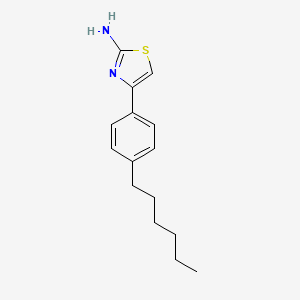
4-(4-Hexylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hexylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It is known that similar compounds like 4-hexylresorcinol exhibit antiseptic, anthelmintic, and local anesthetic properties . They are also used in cosmetics for their anti-aging, anti-inflammatory, and anti-pigmentation properties .
Mode of Action
Compounds like 4-hexylresorcinol can bind to multiple intracellular enzymes and impact their activity . For instance, they strongly inhibit tyrosinase, an enzyme responsible for two steps in melanin synthesis .
Biochemical Pathways
Similar compounds like 4-hexylresorcinol are known to inhibit tyrosinase, a key enzyme in melanin synthesis . This inhibition can affect the melanin synthesis pathway, leading to anti-pigmentation effects .
Result of Action
Similar compounds like 4-hexylresorcinol have demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . They also have anti-aging, anti-inflammatory, and anti-pigmentation properties when used in cosmetics .
Action Environment
It is known that the effectiveness of similar compounds like 4-hexylresorcinol can be overshadowed by alternative substances . More research is needed to fully understand how environmental factors influence the action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine.
Its potential across various industries is promising, but its implications and limitations need further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-hexylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated thiazoles.
Scientific Research Applications
4-(4-Hexylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
5,5’-Bis(4-hexylphenyl)-2,3’-bithiophene: Used in organic field-effect transistors.
Uniqueness
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure combined with a hexylphenyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
4-(4-hexylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14/h7-11H,2-6H2,1H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIALDNCHMZULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

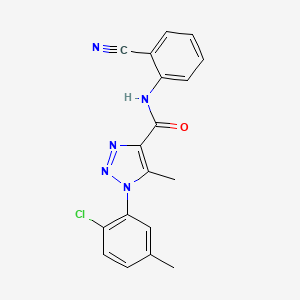
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)
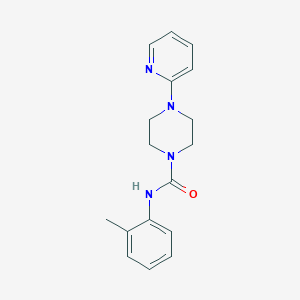
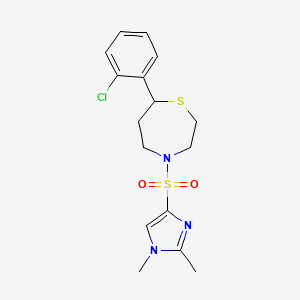
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

